7-Methylnonadecane
Description
Properties
CAS No. |
57160-74-4 |
|---|---|
Molecular Formula |
C20H42 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
7-methylnonadecane |
InChI |
InChI=1S/C20H42/c1-4-6-8-10-11-12-13-14-15-17-19-20(3)18-16-9-7-5-2/h20H,4-19H2,1-3H3 |
InChI Key |
CLXWKBATWPHSQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C)CCCCCC |
Origin of Product |
United States |
Natural Occurrence and Distribution of 7 Methylnonadecane
Occurrence in Biological Systems
The distribution of 7-methylnonadecane spans both terrestrial and aquatic ecosystems, where it is synthesized by a range of organisms.
Presence in Plant Lipids and Waxes
Branched alkanes are known constituents of the cuticular wax layer that coats the aerial surfaces of plants, providing a crucial barrier against water loss and external stressors. oup.comunl.ptnih.gov
Detection in Aquatic Macrophytes and Periphyton
Aquatic macrophytes are plants that live in or near water, while periphyton refers to the complex mixture of algae, cyanobacteria, microbes, and detritus that attaches to submerged surfaces. scispace.comin.gov In the freshwater wetland ecosystem of the Florida Everglades, a series of monomethylalkanes have been identified, including compounds such as 5-, 6-, 7-, 8-, 9- and 10-methylnonadecane (B1617883). researchgate.net The presence of these mid-chain alkanes is often considered an indicator of organic matter derived from submerged and floating aquatic macrophytes and periphyton communities. researchgate.net
Biosynthetic Considerations for Plant-Derived Branched Alkanes
The biosynthesis of alkanes in plants is a complex process primarily occurring in the endoplasmic reticulum of epidermal cells. oup.com The dominant mechanism is the elongation-decarboxylation pathway, which converts very-long-chain fatty acids (VLCFAs) into alkanes. oup.comgoettingen-research-online.de
This pathway involves several key enzymes encoded by ECERIFERUM (CER) genes. oup.comnih.gov First, VLCFAs are produced by an elongase complex, of which CER6 is a key component. oup.comnih.gov Subsequently, a complex of the proteins CER3 and CER1 catalyzes a two-step conversion. nih.govfrontiersin.org CER3, a putative reductase, reduces the VLC-acyl-CoA to a fatty aldehyde intermediate. oup.comnih.gov Following this, CER1, an aldehyde-decarbonylase, removes a carbonyl group from the aldehyde, resulting in an alkane that is one carbon shorter than the original fatty acid precursor. oup.comfrontiersin.org
Mutations in CER1 and CER3 genes lead to a significant decrease in alkane production, confirming their central role in the biosynthetic pathway. oup.comnih.gov The synthesis of branched alkanes is believed to utilize much of the same enzymatic machinery as for straight-chain alkanes. oup.comnih.gov The introduction of the methyl branch likely occurs via a methyltransferase acting on the fatty acid chain prior to or during the elongation process.
Detection in Microbial Metabolites
Certain microorganisms are known to synthesize specific hydrocarbon profiles. unl.pt
Role and Production by Cyanobacteria
Cyanobacteria, also known as blue-green algae, are recognized producers of branched alkanes. unl.pt A distinctive feature of many aerobic photosynthetic cyanobacteria is their synthesis of 7- and 8-methylheptadecanes. unl.ptlyellcollection.org The production of branched alkanes with carbon chain lengths from C17 to C20 is considered a potential biomarker for cyanobacterial contributions to sedimentary organic matter. unl.pt
The presence of the specific isomer this compound is considered consistent with an origin from cyanobacterial organic matter. goettingen-research-online.de Furthermore, analyses of various cyanobacterial species have confirmed the production of a range of monomethyl-alkanes. For instance, studies have identified 5-methylnonadecane in cyanobacterial mat samples and 9-methylnonadecane (B12820767) in the thermophilic cyanobacterium Leptolyngbya sp. uoc.ac.innii.ac.jp
Data Tables
Table 1: Occurrence of this compound and Related Compounds in Biological Systems
| Biological System | Organism/Environment Type | Compound(s) Identified | Source(s) |
|---|---|---|---|
| Plant Kingdom | |||
| Terrestrial Flora | General Plant Waxes | Branched alkanes | oup.comnih.gov |
| Aquatic Ecosystems | Aquatic Macrophytes & Periphyton | This compound (among other isomers) | researchgate.net |
| Microbial Kingdom | |||
| Cyanobacteria | General | 7- and 8-Methylheptadecane | unl.ptlyellcollection.org |
| Cyanobacteria | Sedimentary Organic Matter | Branched alkanes (C17-C20), including this compound | unl.ptgoettingen-research-online.de |
| Cyanobacteria | Leptolyngbya sp. | 9-Methylnonadecane | uoc.ac.in |
| Cyanobacteria | Mat Samples | 5-Methylnonadecane | nii.ac.jp |
Table 2: Key Genes and Their Functions in Plant Alkane Biosynthesis
| Gene/Protein | Proposed Function | Role in Pathway | Source(s) |
|---|---|---|---|
| CER6 | 3-ketoacyl-CoA synthase | Component of the fatty acid elongase complex, producing VLCFAs longer than C24. | oup.comnih.gov |
| CER3 | Fatty acyl-CoA reductase | Reduces very-long-chain acyl-CoAs to fatty aldehyde intermediates. | oup.comnih.gov |
| CER1 | Aldehyde-decarbonylase | Converts fatty aldehydes to alkanes by removing a carbonyl group. | oup.comfrontiersin.org |
Presence in Microbial Mats and Biofilms
Microbial mats and biofilms are complex communities of microorganisms, including bacteria and algae, attached to surfaces. nih.gov These microbial consortia are known to produce a diverse array of organic compounds. While specific studies detailing the presence of this compound in microbial mats are not prevalent in the provided search results, the general production of hydrocarbons by microorganisms is well-documented. For instance, cyanobacteria, a common component of microbial mats, are known to produce 7- and 8-methylheptadecane. lyellcollection.org Biofilms, which are surface-associated microbial communities encased in a self-secreted matrix of extracellular polymeric substances (EPS), create unique chemical environments. frontiersin.org The metabolic activities within these complex structures can lead to the synthesis of a variety of organic molecules. While direct evidence for this compound is not explicitly stated, the known hydrocarbon production by constituent microbes suggests its potential presence within these microbial ecosystems.
Identification in Insect Cuticular Hydrocarbons (CHCs)
Cuticular hydrocarbons (CHCs) are a crucial component of the waxy layer on an insect's exoskeleton, primarily serving to prevent water loss. mdpi.com These compounds, which include n-alkanes, alkenes, and methyl-branched alkanes, also play significant roles in chemical communication, such as species and sex recognition. mdpi.comresearchgate.net this compound has been identified as a component of the CHC profile in various insect species.
The composition of CHCs is often species-specific and can also differ between sexes within a species, playing a vital role in mate recognition. mdpi.combiorxiv.orgnih.gov For example, in many parasitoid wasps, males use CHCs to identify females. researchgate.net Studies on various insects, including flies, ants, and crickets, have demonstrated distinct CHC profiles that can be used to differentiate between species and sexes. mdpi.commurraystate.eduantwiki.org These profiles are complex mixtures of various hydrocarbons, and the presence and relative abundance of specific branched alkanes, such as this compound, contribute to this specificity. For instance, in the parasitic wasp Urolepis rufipes, two 7-methylalkanes, 7-MeC31 and 7-MeC33, were found in higher relative abundance in females compared to males, suggesting their role as part of a contact sex pheromone. researchgate.net While this example doesn't specifically name this compound, it highlights the importance of methyl-branched alkanes in sex-specific signaling.
Branched alkanes, including this compound, are widespread across different insect orders and families. The most diverse insect orders include Coleoptera (beetles), Hymenoptera (wasps, bees, ants), Lepidoptera (butterflies and moths), Diptera (flies), and Hemiptera (true bugs). wikipedia.org CHC analysis has been applied to species within these orders. For example, studies have been conducted on Diptera (e.g., blow flies), Coleoptera (e.g., weevils), and Hymenoptera (e.g., ants). mdpi.comresearchgate.netresearchgate.netajol.infoeasletters.comncsu.edu The presence of methyl-branched alkanes is a common feature in the CHC profiles of these diverse insect groups. mdpi.comantwiki.org The specific distribution of this compound would require a comprehensive survey across numerous insect families.
The composition of an insect's CHC profile is not static and is influenced by a combination of genetic, environmental, and dietary factors. mdpi.comresearchgate.netroyalsocietypublishing.org
Genetic Factors: The synthesis of CHCs is under strong genetic control, with an insect's genetic makeup determining the baseline CHC profile. biorxiv.organtwiki.orgup.ac.za Genetic variations can lead to different CHC compositions even within the same species. biorxiv.org
Environmental Factors: Environmental conditions such as temperature and humidity can significantly influence CHC profiles. mdpi.combiorxiv.orgbiodiversity-science.net For instance, insects in warmer climates may have different CHC compositions compared to those in cooler regions, which can be an adaptation to prevent desiccation. scienceopen.comresearchgate.net
Dietary Factors: The diet of an insect can also alter its CHC profile. biorxiv.orgresearchgate.netroyalsocietypublishing.orgbiodiversity-science.net The types of fatty acids and other precursors available in the food source can be incorporated into the biosynthesis of CHCs, leading to variations in the final composition. royalsocietypublishing.org
Distribution Among Different Insect Orders and Families
Occurrence in Environmental and Geological Matrices
Beyond its biological roles, this compound has also been identified in various environmental and geological contexts, indicating its persistence and origin from biological precursors over geological timescales.
Presence in Sedimentary Organic Matter and Crude Oils
This compound has been detected in sedimentary organic matter and crude oils. researchgate.net The organic matter in sedimentary rocks is derived from the biomass of ancient organisms, which is transformed over millions of years through processes like diagenesis and catagenesis. teiwm.greolss.net The presence of specific biological marker compounds, or "molecular fossils," within this organic matter can provide insights into the original sources of the organic material and the depositional environment. lyellcollection.org
In the analysis of crude oils from the Punjab basin in Pakistan, gas chromatography revealed a series of peaks corresponding to a complex mixture of monomethylalkanes. researchgate.net Specifically, the X20 peak was found to be composed of several co-eluting methylnonadecane isomers, including 5-, 6-, 7-, 8-, 9-, and 10-methylnonadecane. researchgate.net The presence of these branched alkanes in crude oil is indicative of their biogenic origin, likely from the lipids of microorganisms that contributed to the source rock. researchgate.netunam.mx
Geochemical Significance as Biomarkers
Detection in Atmospheric Particulates and Urban Aerosols
While direct atmospheric measurements of this compound are not widely reported, the broader class of branched alkanes to which it belongs is a known and significant component of atmospheric particulate matter, particularly in urban environments. nih.govsnu.ac.kr These compounds are key precursors to the formation of Secondary Organic Aerosols (SOA), which have profound impacts on climate, air quality, and human health. snu.ac.krmdpi.com
Branched alkanes are emitted into the atmosphere from fossil fuel-related sources, with emissions from diesel exhaust being a major contributor. nih.govmdpi.com In fact, emissions of semivolatile branched alkanes can be an order of magnitude higher than those of their linear counterparts. nih.gov Once in the atmosphere, these compounds undergo oxidation, primarily initiated by hydroxyl (OH) radicals, leading to the formation of SOA. copernicus.orgmdpi.com
The molecular structure of the alkane plays a crucial role in its potential to form aerosols. For a given carbon number, branched alkanes generally exhibit lower SOA mass yields compared to linear or cyclic alkanes. copernicus.orgmdpi.com This is because the branched structure can lead to fragmentation into smaller, more volatile products upon oxidation. copernicus.org However, due to their high emission rates, semivolatile branched alkanes are expected to be more significant contributors to SOA formation in urban areas than linear alkanes. nih.gov
| Aspect | Finding | Source |
|---|---|---|
| Primary Sources | Fossil fuel combustion, particularly diesel exhaust. Emissions of branched alkanes can be up to 10x higher than linear alkanes. | nih.gov |
| Atmospheric Process | Serve as important precursors to Secondary Organic Aerosols (SOA) through oxidation by OH radicals. | snu.ac.krmdpi.com |
| SOA Yield | For a given carbon number, branched alkanes tend to have lower SOA yields than linear or cyclic alkanes due to molecular structure influencing fragmentation. | copernicus.orgmdpi.com |
| Significance | Despite lower yields per molecule, their high emission rates make them a dominant contributor to SOA formation in urban environments. | nih.govsnu.ac.kr |
Occurrence in Soils (e.g., Rhizosphere)
This compound and its isomers have been identified as liposoluble components in the soils of specific plant rhizospheres—the soil region directly influenced by root secretions. Chemical analysis of rhizosphere soils from Panax notoginseng (a medicinal herb) using gas chromatography-mass spectrometry (GC-MS) has consistently detected methylnonadecane isomers. tdl.orgairqoon.com
These studies have revealed significant differences in the concentration of these compounds between soils cultivated with P. notoginseng and uncultivated control soils. tdl.orgairqoon.com Furthermore, the abundance of these alkanes can differ between the rhizospheres of healthy and diseased plants. For instance, in one study, the concentration of 10-methylnonadecane was among the variables that contributed to the discrimination between cultivated and uncultivated soils. tdl.orgairqoon.com In another study on soils used for the continuous cropping of cowpea, 10-methylnonadecane was detected, although its relative content did not vary significantly with the number of years of cropping, suggesting it was not a primary autotoxin in that specific context. The presence and variable concentration of this compound and related compounds in the rhizosphere suggest they may play a role in the complex chemical interactions between plants and soil microorganisms, potentially influencing plant health and soil quality. tdl.org
| Plant Species | Isomer Detected | Key Finding | Source |
|---|---|---|---|
| Panax notoginseng | 10-Methylnonadecane | Contributed to the chemical differences between cultivated and uncultivated soils. | tdl.orgairqoon.com |
| Panax notoginseng | 10-Methylnonadecane | Identified as one of 47 liposoluble components in the rhizosphere. | |
| Cowpea (Vigna unguiculata) | 10-Methylnonadecane | Detected in soils after 0, 4, and 8 years of continuous cropping, but its relative content was not significantly changed. |
Advanced Analytical Methodologies for the Characterization and Quantification of 7 Methylnonadecane
Chromatographic Separation Techniques
Chromatographic techniques are fundamental to separating 7-methylnonadecane from other components in a sample, a necessary step for accurate analysis. ijpsjournal.com These methods work by distributing the components of a mixture between a stationary phase and a mobile phase. ijpsjournal.com
Gas Chromatography (GC) with Various Detection Modes (e.g., FID)
Gas chromatography (GC) is a powerful technique for separating volatile compounds like this compound. ijpsjournal.com In GC, the sample is vaporized and transported through a column by an inert gas (the mobile phase). ijpsjournal.com The separation is based on the differential partitioning of compounds between the mobile phase and a stationary phase within the column. ijpsjournal.com
A common detector used in conjunction with GC is the Flame Ionization Detector (FID). The FID is known for its wide applicability and is a standard detector for gas chromatography. ntnu.no It provides a near-universal response to carbon-containing compounds, making it suitable for quantifying hydrocarbons like this compound. copernicus.org The combination of GC with FID (GC-FID) is a well-established method for the quantitative analysis of hydrocarbons in various samples. unam.mxgsconlinepress.com
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. This hyphenated technique is a cornerstone for the analysis of complex organic mixtures, including those containing branched alkanes. researchgate.net
GC-MS is extensively used for the comprehensive identification and profiling of branched alkane mixtures found in various natural and synthetic materials. researchgate.net These materials include petroleum products, geological sediments, and biological samples. researchgate.net The technique allows for the detection and identification of numerous individual monomethylalkanes within a complex matrix. researchgate.netgeneticsmr.org For instance, GC-MS analysis has been successfully applied to identify a wide range of C4–C30 monomethylalkanes. researchgate.net
Table 1: Identified Methylnonadecane Isomers in a Sample Matrix
| Compound | Retention Time (min) | Relative Abundance (%) |
| 10-Methylnonadecane (B1617883) | 13.948 | Present |
| This compound | Not specified | Present |
| 5-Methylnonadecane | 30.64 | Present |
This table is illustrative and based on findings from multiple sources. figshare.commdpi.com
Electron Ionization (EI) is a common ionization method used in GC-MS. purdue.edufiveable.me In EI, high-energy electrons bombard the sample molecules, causing them to ionize and fragment in a reproducible manner. fiveable.mescienceready.com.au The resulting fragmentation pattern is a unique "fingerprint" for a specific compound, which is crucial for its structural elucidation. scienceready.com.au
For alkanes, fragmentation typically involves the cleavage of C-C bonds, leading to a series of characteristic peaks in the mass spectrum that are 14 mass units apart, corresponding to the loss of (CH₂)nCH₃ fragments. libretexts.org The analysis of these fragmentation patterns allows chemists to deduce the structure of the original molecule. scienceready.com.au In the case of this compound, specific fragment ions are formed by the cleavage of the carbon-carbon bond adjacent to the tertiary carbon atom. researchgate.net For example, the mass spectrum of this compound shows characteristic fragment ions at m/z 112 and 168. researchgate.net
To confirm the identity of a compound, the experimentally obtained mass spectrum is compared with reference spectra stored in extensive databases, such as the National Institute of Standards and Technology (NIST) library. scispace.commdpi.comdergipark.org.tr This library contains a vast collection of mass spectra for a wide range of compounds. scispace.com A high degree of similarity between the sample's mass spectrum and a library spectrum provides strong evidence for the compound's identity. mdpi.com The identification of this compound has been confirmed using the NIST Chemistry WebBook, which provides its chemical formula (C₂₀H₄₂), molecular weight (282.5475), and other identifiers. nist.gov
A significant challenge in the GC analysis of branched alkanes is the co-elution of isomers, where multiple isomers with similar properties exit the GC column at nearly the same time, making their individual identification and quantification difficult. researchgate.netcopernicus.org For example, isomers of monomethylnonadecanes with the methyl group located near the center of the carbon chain are often not well separated by conventional capillary columns. researchgate.net
To address this, a technique known as mass spectrometric deconvolution can be employed. This method utilizes the detection of specific, characteristic fragment ions for each isomer to resolve the signals of co-eluting compounds. researchgate.net By monitoring these unique ions, it is possible to deconvolute the overlapping chromatographic peaks and identify the individual isomers present in the mixture. researchgate.net
Utilization of Mass Spectral Libraries (e.g., NIST) for Compound Confirmation
Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Complex Hydrocarbon Mixtures
Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful analytical technique with an enhanced separation capacity ideal for analyzing complex samples like petrochemicals and environmental extracts. chromatographyonline.com The method subjects the entire sample to two distinct and sequential chromatographic separations, greatly increasing the ability to resolve individual components in highly complex mixtures. nih.gov
The GC×GC system operates by connecting two columns with different stationary phases via a modulator. chromatographyonline.comsepsolve.com The first, longer column typically separates compounds based on their volatility (boiling point), while the second, shorter column provides a rapid, secondary separation based on a different property, such as polarity. chromatographyonline.comsepsolve.com As components elute from the primary column, the modulator traps small, sequential fractions and re-injects them onto the secondary column. sepsolve.comwikipedia.org This process generates a two-dimensional chromatogram, or retention plane, which can resolve thousands of compounds, including isomers that would co-elute in a standard one-dimensional GC analysis. wikipedia.org This increased peak capacity is a significant benefit, allowing minor components like this compound to be distinguished from larger, overlapping peaks in a complex hydrocarbon matrix. sepsolve.com The oil and gas industry was an early adopter of this technology for the detailed analysis of crude oil, which can contain tens of thousands of different hydrocarbon compounds. wikipedia.org
Retention Index Systems (e.g., Kovats Retention Index) for Alkane Characterization
The Kovats Retention Index (RI) is a standardized system used in gas chromatography to convert retention times, which can vary between instruments and conditions, into system-independent constants. wikipedia.org This allows for the reliable comparison of data generated by different laboratories. wikipedia.org The index is calculated by interpolating the retention time of a target analyte relative to the retention times of adjacent n-alkanes (straight-chain alkanes) run under the same isothermal conditions. wikipedia.org By definition, the Kovats index of an n-alkane is 100 times its carbon number; for example, the index for n-butane is 400. wikipedia.org
| Compound | CAS Number | Kovats Retention Index (Standard Non-Polar Column) | Source |
|---|---|---|---|
| 8-Methylnonadecane | 32932-13-5 | 1944 | Kenig et al., 1995 pherobase.com |
| 9-Methylnonadecane (B12820767) | 13287-24-6 | 1943 | NIST Mass Spectrometry Data Center nih.gov |
Spectroscopic Characterization Methods
Spectroscopic methods provide detailed information about molecular structure, complementing the separation achieved by chromatography.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Molecular Fingerprinting
Fourier-Transform Infrared (FT-IR) spectroscopy is an analytical technique used to obtain an infrared spectrum of a sample's absorption. wikipedia.org The method is based on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, molecules absorb energy at frequencies corresponding to their vibrational modes, creating a unique spectral "fingerprint". researchgate.net This makes FT-IR a powerful tool for identifying the functional groups present in a molecule. pressbooks.pub
For an alkane such as this compound, the FT-IR spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of its C-H bonds. These characteristic bands provide a clear signature for the alkane class of compounds.
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretch | -CH₃, -CH₂- | 2850 - 2960 |
| C-H Bend (Scissoring/Bending) | -CH₂- | ~1465 |
| C-H Bend (Asymmetric/Symmetric) | -CH₃ | ~1450 and ~1375 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful technique for elucidating the detailed atomic structure of a molecule. It probes the magnetic properties of atomic nuclei, providing information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques. A ¹H NMR spectrum provides information on the types and number of hydrogen atoms, while a ¹³C NMR spectrum reveals the different carbon environments in a molecule. youtube.com
For this compound, the ¹H NMR spectrum would be complex, with significant signal overlap in the ~1.2-1.4 ppm region due to the numerous methylene (B1212753) (-CH₂-) groups in the long alkyl chains. More distinct signals would appear for the terminal methyl (-CH₃) groups and the unique methyl and methine (-CH-) protons at the C7 branch point.
The ¹³C NMR spectrum offers superior signal dispersion and is more informative for detailed structural assignment. youtube.com Since ¹³C spectra are typically acquired in a manner that shows each unique carbon as a single line (singlet), it is possible to distinguish the different carbon atoms in the this compound molecule based on their chemical environment. youtube.com The chemical shift of each carbon is influenced by its position relative to the methyl branch and the ends of the chain.
| Carbon Atom Position | Predicted Chemical Shift (ppm) |
|---|---|
| C1 | ~14.1 |
| C19 (Methyl on chain) | ~19.7 |
| C2, C18 | ~22.7 |
| C6, C8 | ~27.0 |
| C3, C4, C5, C9-C17 (Bulk CH₂) | ~29.3 - 30.0 |
| C7 (Methine) | ~34.5 |
Analyzing hydrocarbon mixtures within complex environments like porous catalyst supports presents a significant challenge for NMR due to the magnetic field inhomogeneities, which cause severe line broadening. acs.org Two-dimensional (2D) NMR techniques, specifically Double-Quantum Filtered Correlation Spectroscopy (DQF-COSY), have been developed to overcome this limitation. acs.orgicheme.org
The DQF-COSY experiment is effective at discriminating between linear and branched alkanes in a mixture, even within porous media. icheme.org While standard 1D spectra are broadened into uninterpretability, the 2D DQF-COSY spectra can be projected along their anti-diagonal, which removes the line-broadening effect and retains high-resolution information. researchgate.netacs.org This technique allows for the identification of submolecular groups such as (CH₃)₂CH and CH₂CH(CH₃)CH₂. acs.org By analyzing the cross-peaks, which show correlations between coupled protons, it is possible to confirm the molecular structure and distinguish this compound from other isomers and from linear n-alkanes in the mixture in situ. icheme.orgresearchgate.net
Proton (1H) and Carbon-13 (13C) NMR for Detailed Structural Assignment
Quantitative Analysis and Chemometric Approaches
The accurate quantification of this compound, particularly within complex mixtures like cuticular hydrocarbon (CHC) profiles or geological samples, presents analytical challenges. The structural similarity among various branched and straight-chain alkanes necessitates advanced methodologies that go beyond simple peak area integration for precise measurement. Chemometrics, the application of statistical and mathematical methods to chemical data, is indispensable for interpreting the complex datasets generated from the analysis of these hydrocarbon profiles. core.ac.uk
Development of Relative Response Factors for Branched Alkanes
In gas chromatography (GC), the response of a detector, such as a flame ionization detector (FID), is not always identical for different compounds even at the same concentration. This is particularly true when comparing structural isomers like n-alkanes and their branched counterparts. researchgate.net To achieve accurate quantification without needing an individual calibration standard for every single isomer, which is often impractical, Relative Response Factors (RRFs) are developed. acs.org An RRF corrects for the difference in detector response between an analyte and a chosen reference standard.
The RRF is often calculated relative to an n-alkane with the same carbon number. frontiersin.org For branched alkanes, studies have shown that their RRFs are influenced by the degree and position of branching. frontiersin.orgacs.org Generally, branched alkanes elute earlier from the GC column than the corresponding n-alkane of the same carbon number. frontiersin.org This difference in retention behavior can affect the detector response.
Research into long-chain branched alkanes has established that RRF values can be used as an effective indicator for compound identification within pseudohomologous families. frontiersin.org For monomethylalkanes, the position of the methyl group along the carbon chain influences the retention time and, consequently, the response factor relative to the straight-chain analog. The determination of RRFs is crucial for the accurate quantitative analysis of complex hydrocarbon mixtures found in various fields, from fuel characterization to the study of chemical signals in social insects. acs.orgnih.gov
Table 1: Illustrative Relative Response Factors (RRF) for C20 Alkane Isomers on a Non-Polar GC Column
| Compound | IUPAC Name | Formula | Molecular Weight | Hypothetical Retention Time (min) | Relative Response Factor (RRF) |
| n-Eicosane (B1172931) | Eicosane (B133393) | C₂₀H₄₂ | 282.55 | 25.50 | 1.00 |
| 2-Methylnonadecane | 2-Methylnonadecane | C₂₀H₄₂ | 282.55 | 25.15 | 0.98 |
| 3-Methylnonadecane (B1614842) | 3-Methylnonadecane | C₂₀H₄₂ | 282.55 | 25.20 | 0.98 |
| This compound | This compound | C₂₀H₄₂ | 282.55 | 25.28 | 0.99 |
| 9-Methylnonadecane | 9-Methylnonadecane | C₂₀H₄₂ | 282.55 | 25.30 | 0.99 |
| Note: This table is for illustrative purposes. RRFs are determined experimentally and depend on the specific analytical system and conditions. researchgate.net The RRF is calculated relative to n-Eicosane. |
Multivariate Statistical Analysis of Hydrocarbon Profiles
This compound frequently occurs as one of many components in complex hydrocarbon profiles, such as the cuticular hydrocarbons of insects. mdpi.comresearchgate.net These profiles can be composed of dozens or even hundreds of different n-alkanes, alkenes, and methyl-branched alkanes. mdpi.com Visually interpreting the differences between such complex profiles is often impossible. Therefore, multivariate statistical techniques are essential tools for data analysis and pattern recognition. nih.govresearchgate.net
Methods like Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) are commonly applied to GC-MS data from hydrocarbon analyses. mdpi.commdpi.com These techniques reduce the dimensionality of the data, allowing for the visualization of relationships and differences between sample groups. researchgate.net In a typical workflow, the relative abundance of each identified hydrocarbon, including this compound, is calculated for each sample. This compositional dataset is then subjected to statistical analysis. mdpi.com
Table 2: Example of a Hydrocarbon Profile Dataset for Multivariate Analysis
| Compound | Class | Sample Group A (% Relative Abundance) | Sample Group B (% Relative Abundance) | Sample Group C (% Relative Abundance) |
| n-Heptadecane | n-Alkane | 5.2 | 4.8 | 5.5 |
| n-Octadecane | n-Alkane | 3.1 | 3.5 | 3.0 |
| This compound | Branched Alkane | 10.5 | 15.1 | 8.2 |
| n-Nonadecane | n-Alkane | 8.4 | 10.2 | 7.9 |
| n-Eicosane | n-Alkane | 4.1 | 5.5 | 3.8 |
| Heneicosane | n-Alkane | 6.8 | 7.1 | 6.5 |
| Nonacosane | n-Alkane | 12.3 | 9.8 | 14.1 |
| *Note: This table represents a simplified, hypothetical dataset used for chemometric analysis. In practice, these profiles may contain many more compounds. mdpi.comresearchgate.net |
Environmental Fate, Transport, and Transformation of Branched Alkanes
Sources and Environmental Pathways of 7-Methylnonadecane Introduction
This compound is a branched-chain alkane with the molecular formula C₂₀H₄₂. As a member of the long-chain alkane family, its presence in the environment stems from both natural and anthropogenic origins.
Natural Sources: Long-chain alkanes, including branched isomers, are naturally synthesized by a variety of organisms. They are common constituents of plant leaf waxes, where they form a protective hydrophobic layer. uliege.be While specific data for this compound is limited, related compounds like 3-methylnonadecane (B1614842) have been identified in trace amounts in the cuticles of plants such as Vanilla planifolia. Methyl-branched alkanes are also produced by microorganisms, including cyanobacteria, which contribute to the oceanic hydrocarbon cycle. frontiersin.orgtamu.edu Some analyses of lake sediments have detected series of methyl-branched alkanes, suggesting production by algae and bacteria within the water column. researchgate.net
Anthropogenic Sources: The primary anthropogenic sources of this compound and other branched alkanes are associated with petroleum and its refined products. Branched alkanes are significant components of diesel fuel and lubricating oils. nih.gov Consequently, environmental release occurs through several pathways:
Fossil Fuel Combustion: Incomplete combustion in vehicle engines releases unburned and partially oxidized hydrocarbons into the atmosphere. d-nb.info
Accidental Spills: Spills of crude oil and refined products during extraction, transport, and storage can introduce large quantities of alkanes into terrestrial and aquatic environments. canada.ca
Industrial Emissions: Various industrial processes that use petroleum-derived products can lead to emissions.
Once released, the environmental pathway of this compound is governed by its physical and chemical properties. Its high molecular weight and non-polar nature result in low water solubility and high hydrophobicity. This leads to a strong tendency to partition from water into organic phases, such as soil organic matter, sediments, and biological tissues. In the atmosphere, it exists primarily in the gas phase or partitioned onto particulate matter, where it can be transported over long distances before deposition. yale.edu
Biogeochemical Cycling and Persistence of Branched Alkanes in Ecosystems
The biogeochemical cycling of branched alkanes like this compound involves their transport and transformation within and between the atmosphere, hydrosphere, lithosphere, and biosphere. Due to their chemical stability, long-chain alkanes can persist in the environment. uliege.be
In terrestrial ecosystems , these compounds strongly adsorb to soil organic matter. Their persistence is influenced by factors such as soil type, temperature, oxygen availability, and the composition of the microbial community. While generally considered biodegradable, the rate of degradation for branched alkanes is typically slower than for their linear counterparts. researchgate.net This increased resistance to degradation can lead to their accumulation in contaminated soils. Some studies have noted that alkanes with chain lengths greater than C₂₄ are particularly resistant to biodegradation. uliege.be
In aquatic environments , the low water solubility of long-chain alkanes causes them to partition to suspended particulate matter, eventually settling into sediments. harvard.edu Sediments can act as a long-term sink for these compounds. The persistence of branched alkanes in sediments is often greater than in the overlying water column, particularly under anoxic (oxygen-deficient) conditions where degradation rates are significantly reduced. uniroma1.it Long-chain branched alkanes have been detected in ancient sediments, highlighting their long-term preservation potential and use as biomarkers for past environmental conditions. frontiersin.orgfrontiersin.org
The oceanic hydrocarbon cycle involves the continuous production of alkanes by marine cyanobacteria and their subsequent consumption by hydrocarbon-degrading bacteria. frontiersin.org This natural cycle is distinct from the long-term cycle involving the geological formation of oil, but it demonstrates that pathways for alkane turnover are an integral part of marine ecosystems.
Environmental Degradation and Transformation Processes
Microbial degradation is a primary mechanism for the removal of alkanes from the environment. A wide variety of bacteria and fungi can utilize alkanes as a source of carbon and energy. researchgate.net The susceptibility of alkanes to microbial attack generally follows the order: linear alkanes > branched alkanes > cyclic alkanes. researchgate.net
Aerobic Degradation: Under aerobic conditions, the initial step in alkane degradation is the oxidation of the molecule, catalyzed by oxygenase enzymes. researchgate.net Common enzymes include alkane hydroxylases and cytochrome P450 monooxygenases. This initial reaction introduces a hydroxyl group, converting the alkane to an alcohol. The alcohol is then further oxidized to an aldehyde and then to a fatty acid, which can enter the central metabolic pathways of the microorganism (e.g., β-oxidation). kemdiktisaintek.go.id
For long-chain alkanes (LCA), including those greater than C₂₀, specific enzyme systems are required. For example, the AlmA enzyme, a flavin-binding monooxygenase found in Acinetobacter species, is known to oxidize alkanes from C₂₀ to over C₃₂. kemdiktisaintek.go.id Several bacterial strains, such as Geobacillus thermodenitrificans and various Acinetobacter and Pseudomonas species, are capable of degrading alkanes in the C₁₃-C₄₄ range. kemdiktisaintek.go.id Branched-chain alkanes are more difficult to degrade than linear ones, but numerous bacterial strains have been shown to metabolize them. kemdiktisaintek.go.id
Anaerobic Degradation: For many years, alkanes were considered non-biodegradable under anoxic conditions. However, research has demonstrated that certain microorganisms can degrade these compounds in the absence of oxygen. unlp.edu.ar Anaerobic degradation is often coupled to the reduction of alternative electron acceptors like nitrate (B79036), sulfate, or iron(III). researchgate.netunlp.edu.ar
The activation of the chemically inert C-H bond without oxygen is a key challenge. One well-established mechanism involves the addition of the alkane to a fumarate (B1241708) molecule, a reaction catalyzed by the enzyme alkylsuccinate synthase (assA). science.gov This pathway has been identified for the degradation of various linear and branched alkanes. Following the initial addition, the resulting alkylsuccinate is further metabolized. This process has been shown to occur in nitrate-reducing and sulfate-reducing bacteria. ijabbr.com For instance, some bacteria can metabolize C₁₂–C₂₀ alkanes under sulfate-reducing conditions. researchgate.net Methanogenic degradation of branched alkanes has also been observed, where consortia of microorganisms ultimately convert the hydrocarbon to methane. uniroma1.itunlp.edu.ar
In the atmosphere, the dominant degradation pathway for alkanes is oxidation initiated by reaction with the hydroxyl radical (•OH) during the day. nih.gov Reactions with the nitrate radical (NO₃•) at night or with chlorine atoms (Cl•) in marine or coastal areas can also contribute. copernicus.org
The reaction begins with the abstraction of a hydrogen atom by an oxidant (e.g., •OH), forming an alkyl radical (R•). This radical rapidly reacts with molecular oxygen (O₂) to form an alkylperoxy radical (RO₂•). The subsequent fate of the RO₂• radical depends on the atmospheric conditions, particularly the concentration of nitrogen oxides (NOₓ). It can react with NO to form an alkoxy radical (RO•) or an organic nitrate. The alkoxy radical is a key intermediate that can undergo further reactions, including isomerization, decomposition (fragmentation), or reaction with O₂. copernicus.org For long-chain and branched alkanes, isomerization of the alkoxy radical is a significant pathway that leads to the formation of multifunctional products.
The atmospheric oxidation of alkanes produces products with lower volatility than the parent compound. If these products have sufficiently low vapor pressure, they can partition from the gas phase to the particle phase, forming Secondary Organic Aerosol (SOA). copernicus.org Long-chain alkanes (typically >C₁₂) are significant SOA precursors. copernicus.org
The molecular structure of the alkane plays a critical role in its potential to form SOA. nih.gov
Effect of Branching: For a given carbon number, branched alkanes generally exhibit lower SOA yields compared to linear or cyclic alkanes. nih.gov This is because the oxidation of branched structures can lead to a higher degree of fragmentation, producing smaller, more volatile products that are less likely to partition into the aerosol phase. caltech.edu
Product Volatility: The oxidation products of branched alkanes tend to be more volatile than those from linear alkanes with the same carbon number. researchgate.net
Multigenerational Aging: The initial oxidation products can undergo further reactions in both the gas and particle phases. For example, a key product from long-chain alkane oxidation, a δ-hydroxycarbonyl, can heterogeneously cyclize and dehydrate on acidic aerosols to form a substituted dihydrofuran. copernicus.org This dihydrofuran is highly reactive towards ozone (O₃), opening up further oxidation pathways that can produce highly oxygenated, low-volatility molecules that contribute significantly to SOA mass. copernicus.org
Modeling studies covering C₁₀-C₂₂ alkanes confirm that both the size and the branching of the carbon skeleton are dominant factors that determine the SOA yield. nih.gov
| Precursor (C₁₂) | Structure | SOA Yield (at 15 µg/m³ organic aerosol) | Reference |
| n-Dodecane | Linear | ~0.15 - 0.25 | nih.gov |
| 2-Methylundecane | Branched | ~0.05 - 0.08 | nih.govcaltech.edu |
| Cyclododecane | Cyclic | ~0.40 - 0.50 | nih.govcaltech.edu |
The atmospheric lifetime of an alkane is primarily determined by its reaction rate with the •OH radical. The rate constant (kₒₕ) for this reaction depends on the number and type of C-H bonds in the molecule (tertiary > secondary > primary). Therefore, branched alkanes, which contain tertiary C-H bonds, are often more reactive than their linear isomers.
The atmospheric lifetime (τ) of a compound with respect to its reaction with •OH can be calculated as: τ = 1 / (kₒₕ × [OH]) where [OH] is the average atmospheric concentration of hydroxyl radicals, typically assumed to be around 1-2 x 10⁶ molecules/cm³.
| Alkane | Structure | kₒₕ (x 10⁻¹² cm³/molecule·s) at ~298 K | Estimated Atmospheric Lifetime | Reference |
| 2-Methylpentane | Branched C₆ | 5.68 | ~2.0 days | capes.gov.br |
| 3-Methylpentane | Branched C₆ | 5.78 | ~2.0 days | capes.gov.br |
| 2-Methylheptane | Branched C₈ | 7.7 - 8.2 | ~1.5 days | copernicus.orgcopernicus.org |
| 3-Methylheptane (B165616) | Branched C₈ | 7.71 | ~1.5 days | copernicus.org |
| n-Eicosane (B1172931) | Linear C₂₀ | ~25.2 | ~15 hours | nih.gov |
Theoretical and Computational Studies of 7 Methylnonadecane and Branched Alkanes
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation serve as powerful tools to investigate the conformational landscapes and intermolecular forces of branched alkanes.
Conformational Analysis and Molecular Mechanics Calculations
Conformational analysis, often performed using molecular mechanics (MM) force fields, is essential for identifying the lowest energy structures of flexible molecules like 7-methylnonadecane. ucsb.edu This method calculates the total energy of a molecule based on contributions from bond stretching, angle bending, torsional strain, and non-bonded van der Waals interactions. upenn.edu For branched alkanes, a systematic search of the conformational space helps in finding the minimum-energy conformer, which represents the molecule's structure at 0 K in the gas phase. acs.org The staggered conformations are generally more stable than eclipsed ones due to reduced steric hindrance. unicamp.br While unbranched alkanes are most stable in their all-anti (trans) conformations, branched alkanes present a more complex energetic landscape. unicamp.br
The accuracy of these calculations depends heavily on the parameters of the chosen force field. ucsb.edu Different force fields may yield slightly different results, but they generally agree on the fundamental principles of conformational stability. acs.orgresearchgate.net
Molecular Dynamics Simulations to Understand Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior, allowing for the study of both equilibrium and non-equilibrium properties. acs.org These simulations track the movement of atoms over time, offering insights into intermolecular interactions that are crucial for understanding the bulk properties of substances like this compound. koreascience.krdovepress.comutm.my
MD simulations have shown that branching in alkanes affects their intermolecular forces. As a molecule becomes more compact and spherical due to branching, its surface area decreases, leading to weaker intermolecular attractive forces. koreascience.krresearchgate.net This is a key factor influencing physical properties. The accuracy of MD simulations is highly dependent on the force field used to describe the intra- and intermolecular interactions. acs.org Different models, such as united-atom (UA) and all-atom (AA) potentials, are employed to represent these interactions. byu.edubyu.edu While UA models are computationally less expensive, AA models can provide a more detailed and accurate representation, especially for branched molecules. byu.edu
Table 1: Comparison of United-Atom (UA) and All-Atom (AA) Models in MD Simulations
| Feature | United-Atom (UA) Model | All-Atom (AA) Model |
|---|---|---|
| Representation | Groups of atoms (e.g., CH, CH₂, CH₃) are treated as single interaction sites. byu.edubyu.edu | Every atom is represented explicitly. byu.edu |
| Computational Cost | Lower, allowing for longer simulation times or larger systems. byu.edu | Higher, due to the increased number of particles. byu.edu |
| Accuracy for Branched Alkanes | Can underestimate viscosity, especially at high densities. byu.edu | Generally provides more accurate predictions for viscosity and other properties of branched molecules, though parameterization is crucial. byu.edu |
| Parameterization | Simpler, with fewer parameters to define. byu.edu | More complex, requiring parameters for all atom types and their interactions. byu.edu |
Quantum Chemical Calculations
Quantum chemical calculations offer a more fundamental approach to understanding the electronic structure and stability of molecules, complementing the insights gained from molecular mechanics and dynamics.
Density Functional Theory (DFT) Studies on Alkane Stability and Isomer Energetics
Density Functional Theory (DFT) has become a widely used method for studying the stability and energetics of alkane isomers. quora.comnih.gov DFT calculations have been instrumental in investigating the long-standing observation that branched alkanes are generally more thermodynamically stable than their linear counterparts. nih.govstackexchange.com
Several factors have been proposed to explain this stability, including electron correlation, steric effects, and electrostatic interactions. quora.comstackexchange.com Some DFT studies suggest that branched alkanes possess less destabilizing steric energy compared to linear alkanes. nih.gov However, this is counteracted by a quantum energy term, leaving electrostatic energy as a significant factor favoring branching. nih.gov Other studies emphasize the role of stabilizing geminal sigma→sigma* delocalization, which is more pronounced in branched structures. researchgate.net
The choice of functional and basis set is critical in DFT calculations, as different combinations can yield varying results. arxiv.orgresearchgate.net For instance, popular functionals like B3LYP may require empirical dispersion corrections to accurately model the energies of alkanes. nih.govresearchgate.net The PBE0-D3(BJ)/def2-QZVPP level of theory has been recommended for studying longer alkane isomerization issues. researchgate.net
Table 2: Key Findings from DFT Studies on Alkane Stability
| Finding | Description | Reference(s) |
|---|---|---|
| Lower Steric Energy in Branched Alkanes | A DFT analysis partitioned the total energy and found that branched alkanes have less destabilizing steric energy than linear isomers. nih.gov | Ess, D. H., Liu, S., & De Proft, F. (2010) |
| Importance of Electrostatic and Correlation Effects | The stability of branched alkanes is attributed to a combination of favorable electrostatic interactions and electron correlation energy. nih.gov | Ess, D. H., Liu, S., & De Proft, F. (2010) |
| Role of Electron Delocalization | Stabilizing geminal σ→σ* delocalization, particularly involving adjacent C-C bonds, contributes to the extra stability of branched alkanes. researchgate.net | |
| Influence of DFT Functionals | The performance of different DFT functionals varies, with some, like B3LYP, requiring dispersion corrections for accurate energy predictions. arxiv.orgnih.govresearchgate.net |
Ab Initio and Coupled-Cluster Methods for High-Accuracy Calculations
For the highest accuracy in computational chemistry, ab initio methods are employed. numberanalytics.com These methods solve the Schrödinger equation from first principles without relying on empirical parameters. numberanalytics.comrsc.org Among these, the Coupled-Cluster (CC) method, particularly with single, double, and perturbative triple excitations [CCSD(T)], is often referred to as the "gold standard" for its ability to provide excellent results for a wide range of chemical systems. chemrxiv.orgacs.org
However, the high computational cost of CCSD(T) limits its application to smaller molecules. chemrxiv.orgacs.org To address this, linear-scaling CC methods that utilize systematic molecular fragmentation (SMF) have been developed. chemrxiv.orgacs.orgnih.gov These approaches break down a large molecule into smaller, manageable fragments, making high-level calculations feasible for larger systems like this compound. chemrxiv.orgnih.gov These methods have been shown to introduce negligible errors compared to their canonical counterparts. acs.orgnih.gov
Post-Hartree-Fock methods, including CCSD(T), generally provide a more accurate description of alkane energies compared to many DFT functionals, especially for larger molecules. nih.gov
Investigation of Intramolecular Interactions (e.g., H-H Bonds, Steric Repulsion)
The stability of different alkane conformations is governed by a delicate balance of intramolecular interactions. These include steric repulsion, which arises from the spatial crowding of atoms, and more subtle electronic effects. acs.org
A model based on 1,3-repulsive steric interactions (geminal repulsion) has been proposed to explain the stability trends in alkanes. acs.org This model assumes that these repulsive interactions are a major factor in determining the stability of C-C and C-H bonds. acs.org In contrast, other theories have emphasized the role of stabilizing hyperconjugative interactions. stackexchange.com
Potential Non Clinical Applications and Future Research Directions
Application as Analytical Reference Standards in Petrochemical and Environmental Science
In the complex worlds of petrochemical and environmental analysis, the accurate identification and quantification of individual components within intricate mixtures are paramount. Long-chain branched alkanes like 7-Methylnonadecane serve as critical analytical reference standards for this purpose.
Petroleum products, such as heavy fuel oils, gas oils, and aromatic extracts, are complex UVCBs (Unknown or Variable composition, Complex reaction products or Biological materials) composed of thousands of hydrocarbon isomers. publications.gc.cacanada.cacanada.ca The analysis of these mixtures relies on techniques like gas chromatography-mass spectrometry (GC-MS). Reference standards are essential for calibrating these instruments, determining retention times, and validating the identification of components. vulcanchem.com For instance, isomers like 3-methylnonadecane (B1614842) are explicitly used as reference compounds in GC-MS to analyze petroleum derivatives. vulcanchem.com Given that this compound is a component of such mixtures, its pure form is invaluable for the precise characterization of crude oil fractions and refined products. develub.comchiron.no
In environmental science, methyl-branched alkanes are identified in various matrices, including petroleum-contaminated soils and plant extracts. vulcanchem.comrsc.orgphcogres.com The presence of 10-methylnonadecane (B1617883) has been detected in the rhizosphere soils of Panax notoginseng and in a mixture of extracts from medicinal plants like Psiadia arabica Jaub. rsc.orgphcogres.com The availability of this compound as a standard nist.gov allows researchers to accurately identify and quantify its presence, helping to trace contamination sources, study bioremediation processes, and understand the phytochemical composition of various organisms.
Research in Advanced Lubricant Formulations and Tribology
The field of tribology, the science of friction, lubrication, and wear, represents one of the most significant research areas for branched alkanes. The molecular architecture of compounds like this compound directly influences the physical properties crucial for high-performance lubricants.
Modern lubricants consist of base oils and additive packages. valvolineglobal.commdpi.com Branched alkanes are fundamental components of both petroleum-derived and synthetic lubricant base oils. develub.commdpi.com Research is increasingly focused on molecules with optimized branching to enhance performance. google.com A key area of development is the synthesis of bio-based lubricant oils to mitigate the environmental impact of petroleum products. nih.govrsc.org Strategies have been developed to produce lubricant-range branched alkanes from renewable feedstocks like fatty acids and lignocellulosic biomass. nih.govosti.gov These bio-derived lubricants, composed of branched alkanes, exhibit viscous properties comparable to commercial petroleum-derived Group III and synthetic Group IV (poly-α-olefins or PAO) base oils, positioning them as viable, sustainable alternatives. nih.govosti.gov
The presence and position of methyl branching in an alkane chain have a profound effect on its bulk properties. Compared to their linear counterparts, branched alkanes are generally more thermodynamically stable. quora.comresearchgate.net This stability, combined with changes in molecular packing, influences key lubricant characteristics.
Viscosity and Cold Flow: Branching disrupts the orderly packing of alkane chains, which can lower the melting point and improve cold-flow properties. nih.gov However, it can also increase viscosity compared to linear alkanes of the same carbon number due to increased rotational hindrance. byu.edu Studies on eicosane (B133393) isomers show that viscosity increases significantly when a branch is added, and the size of the branch has a substantial effect. byu.edu For instance, the branched structure of 3-methylnonadecane is reported to provide favorable viscosity-temperature characteristics. vulcanchem.com
Thermal Stability: Branched alkanes can exhibit high thermal stability, a critical property for lubricants operating at extreme temperatures. nih.gov Research on model membranes has shown that branched alkanes can increase the thermal stability of the system. nih.gov
Friction and Film Formation: The structure of branched alkanes affects how they behave under pressure at the friction interface. They can form protective films that reduce wear between moving parts. Comparative studies have shown that branched alkanes like 3-methylnonadecane can reduce friction coefficients by 15-20% compared to linear alkanes. vulcanchem.com Under confinement, branched alkanes tend to remain in a liquid phase at higher pressures than linear molecules, which is advantageous for maintaining a lubricating film under load. researchgate.net
| Property | Effect of Branching | Scientific Rationale | Reference |
|---|---|---|---|
| Viscosity | Generally increases viscosity compared to the linear isomer. | Branching increases rotational hindrance and intermolecular entanglements. | byu.edu |
| Viscosity Index (VI) | Can be improved with optimized branching. | Branching reduces the tendency for crystallization at low temperatures and alters the response to temperature changes. | valvolineglobal.comgoogle.com |
| Thermal Stability | Generally higher than linear alkanes. | Branched alkanes possess greater thermodynamic stability. | quora.comresearchgate.net |
| Friction Coefficient | Can be significantly reduced. | Affects the formation and properties of the lubricating film at the contact surface. | vulcanchem.com |
| Pour Point | Generally lowered. | Disruption of crystal lattice formation allows the fluid to flow at lower temperatures. | nih.gov |
Experimental testing of lubricant properties can be challenging, especially under extreme pressure and temperature conditions. innovations-report.com Computational simulations, particularly molecular dynamics (MD), have become an indispensable tool for understanding and designing lubricants at the molecular level. worldscientific.com
Researchers use MD simulations to predict the properties of model lubricants consisting of linear and branched alkanes. innovations-report.comtandfonline.com These simulations provide insights into how molecular structure dictates behavior. For example, simulations have successfully calculated the viscosity of branched alkanes at pressures up to 700 Mega-Pascals. innovations-report.com Such studies have identified three key molecular properties that significantly determine a lubricant's viscosity: the molecular cross-sectional area, chain flexibility, and the distance between molecules. innovations-report.com By simulating various isomers, such as those of eicosane, scientists can probe the specific effects of branch position and size on rheological behavior, guiding the synthesis of new molecules with desired properties. byu.edu These computational methods allow for the virtual screening of candidate lubricant molecules, accelerating the development of next-generation lubricants. innovations-report.comtandfonline.com
Influence of Branching on Viscosity, Thermal Stability, and Film Formation
Investigation in Materials Science and Engineering
The properties that make this compound and similar branched alkanes suitable for lubrication also make them interesting for applications in materials science. Their defined structure, hydrophobicity, and influence on molecular packing can be harnessed in various ways.
One area of investigation is their role in soft matter, particularly in lipid membranes. Research has shown that both linear and branched alkanes can be incorporated into model protocell membranes to enhance their stability against temperature extremes. nih.gov The alkanes were found to shift the conformational transition of the membrane vesicles to higher temperatures, effectively making them more robust. nih.gov This suggests a role for branched alkanes in the formulation of stable vesicles for applications such as drug delivery. The hydrophobic nature of compounds like 10-methylnonadecane is being explored for its potential to improve the solubility and stability of hydrophobic drugs within delivery systems.
Emerging Research Avenues for this compound
Future research on this compound is likely to advance along several promising fronts, driven by trends in sustainability, computational power, and materials science.
Bio-Sourced Lubricants: The continued development of synthetic pathways to produce branched alkanes from renewable biomass is a major research avenue. nih.govrsc.org This includes optimizing catalytic processes to control the precise structure (e.g., branch position and length) of the final alkane molecules to tailor their lubricant properties.
Predictive Lubricant Design: As computational power grows, the use of molecular dynamics and quantum chemical simulations will become more sophisticated. innovations-report.com This will enable researchers to not only predict the properties of compounds like this compound but also to design novel branched structures with specific, pre-determined tribological characteristics for highly demanding applications.
Biomarker and Environmental Fate: The identification of this compound and its isomers in environmental and biological samples warrants further investigation. rsc.orgphcogres.com Research could focus on its role as a specific biomarker for petroleum contamination or its function within the chemical ecology of the organisms that produce it.
Advanced Soft Materials: The demonstrated ability of branched alkanes to stabilize lipid assemblies could be further explored. nih.gov This includes investigating their use in creating more resilient liposomes for targeted drug delivery, in formulating advanced emulsions, or in developing novel phase-change materials.
Development of Novel and Green Synthetic Pathways
The synthesis of specific methyl-branched alkanes like this compound, often required for research as chemical standards or for biological assays, traditionally involves multi-step processes. Future research is increasingly focused on developing more efficient, environmentally friendly, and economically viable synthetic routes, aligning with the principles of green chemistry. jocpr.comhuarenscience.com
Key areas for development include:
Catalytic Innovations: Research is moving towards the use of earth-abundant metal catalysts, such as iron and copper, to replace rarer and more toxic heavy metals like palladium, which is often used in hydrogenation steps. huarenscience.com The goal is to create catalytic systems that are not only more sustainable but also highly selective, ensuring the methyl group is precisely positioned.
Bio-based Feedstocks: A significant green chemistry initiative involves the use of renewable starting materials derived from plants or microbial sources. jocpr.comhuarenscience.comwordpress.com Developing pathways that convert bio-based molecules into this compound could drastically reduce the reliance on petroleum-based precursors.
Atom Economy and Process Streamlining: Future synthetic strategies will aim to maximize atom economy by designing reactions where the majority of atoms from the reactants are incorporated into the final product. huarenscience.com This involves minimizing the use of protecting groups and reducing the number of synthetic steps, which in turn lowers energy consumption and waste production. huarenscience.com Enantioselective synthesis, crucial for producing specific stereoisomers of chiral molecules like this compound, is a key area where streamlined, efficient methods are sought. scielo.brjst.go.jpresearchgate.net
Safer Solvents: A major focus of green chemistry is replacing hazardous organic solvents with safer alternatives like water, supercritical CO2, or bio-derived solvents. jocpr.com
An example of a greener synthetic approach in a related field is the development of a continuous process for manufacturing biologics, which significantly increases yield while reducing energy, water, and raw material use. wordpress.comacs.org Similar principles can be applied to the synthesis of complex organic molecules like this compound.
| Synthetic Strategy | Green Chemistry Principle | Potential Benefit for this compound Synthesis |
| Use of Earth-Abundant Metal Catalysts | Reduced Toxicity, Resource Sustainability | Replaces hazardous and rare metals (e.g., Palladium) with safer, more common alternatives (e.g., Iron, Copper). huarenscience.com |
| Bio-based Feedstocks | Renewable Resources | Decreases dependence on fossil fuels by using starting materials from plant or microbial sources. wordpress.com |
| Atom-Efficient Reactions | Waste Minimization | Reduces chemical waste by maximizing the incorporation of reactant atoms into the final product. huarenscience.com |
| Use of Greener Solvents | Pollution Prevention | Replaces hazardous organic solvents with environmentally benign alternatives like supercritical CO2 or water. jocpr.com |
Advanced Spectroscopic and Chromatographic Techniques for Chiral Analysis
This compound is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms called enantiomers. Distinguishing between these enantiomers is critical, as they can have different biological activities, particularly in its role as an insect pheromone. Future research will rely on the advancement of analytical techniques to separate and identify these specific stereoisomers.
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC): HPLC and SFC with chiral stationary phases (CSPs) are the methods of choice for separating enantiomers. chromatographyonline.comsygnaturediscovery.com Future developments will focus on creating novel CSPs with higher selectivity and efficiency. Immobilized polysaccharide-based CSPs are a significant area of research. researchgate.net SFC is gaining recognition as a complementary technique to HPLC, often offering faster and more efficient separations. chromatographyonline.comsygnaturediscovery.com
Gas Chromatography (GC): For volatile compounds like hydrocarbons, GC coupled with chiral columns is a powerful tool. chromatographyonline.com Advances in column technology, such as the use of cyclodextrin (B1172386) derivatives as chiral selectors, will improve the resolution of closely related branched alkanes.
Spectroscopic Methods: While chromatography is the primary separation technique, spectroscopic methods are essential for identification. drawellanalytical.commdpi.com Nuclear Magnetic Resonance (NMR) using chiral solvating agents can help determine optical purity. chromatographyonline.com The coupling of chromatographic systems with mass spectrometry (MS) is standard for identifying compounds after separation. drawellanalytical.comnih.gov
The goal of these advanced techniques is to achieve baseline separation of enantiomers, allowing for their accurate quantification and structural confirmation, which is essential for understanding their specific roles in chemical ecology. sygnaturediscovery.comresearchgate.net
| Analytical Technique | Application in Chiral Analysis | Future Development Focus |
| Chiral HPLC/SFC | Separation of enantiomers from a racemic mixture. chromatographyonline.comsygnaturediscovery.com | Development of new, more selective chiral stationary phases (CSPs); increased use of SFC for faster analysis. researchgate.net |
| Chiral GC-MS | Separation and identification of volatile enantiomers. chromatographyonline.com | Improved column technology for higher resolution of complex hydrocarbon mixtures. |
| NMR Spectroscopy | Determination of enantiomeric purity using chiral solvating agents. chromatographyonline.com | Enhanced sensitivity and development of new chiral agents for broader applicability. |
Integrated Omics Approaches for Understanding Biological Production
This compound is a type of cuticular hydrocarbon (CHC), which are crucial for insects for both preventing water loss and for chemical communication. biorxiv.orgnih.govresearchgate.net Understanding how insects produce such a complex array of CHCs requires a multi-faceted approach integrating genomics, transcriptomics, and metabolomics.
Genomics and QTL Mapping: By studying the genetic makeup of different insect species or populations with varying CHC profiles, researchers can identify genes and quantitative trait loci (QTL) associated with hydrocarbon biosynthesis. biorxiv.org This helps pinpoint the specific enzymes involved in creating branched-chain hydrocarbons.
Transcriptomics (RNAi): RNA interference (RNAi) is a powerful tool to study gene function. nih.gov By knocking down specific genes suspected to be involved in the CHC biosynthetic pathway, scientists can observe the resulting changes in the insect's CHC profile. This provides direct evidence for the role of individual genes in producing compounds like this compound.
Metabolomics and Flavoromics: These techniques analyze the complete set of small molecules (metabolites) within an organism. nih.gov Using methods like GC-MS and LC-MS, researchers can identify and quantify the hydrocarbons and their precursors. nih.gov This provides a snapshot of the biochemical state of the insect and how factors like diet or developmental stage affect CHC production. ncsu.edu
The conserved biosynthetic pathway for CHCs starts with acetyl-CoA and involves a series of enzymes including fatty acid synthases (FAS), elongases, reductases, and a final decarbonylase step to produce the hydrocarbon. biorxiv.orgresearchgate.net Methyl-branched alkanes are formed when methylmalonyl-CoA is incorporated instead of malonyl-CoA during the initial chain elongation steps. ncsu.eduresearchgate.net Integrated omics approaches will be essential to fully unravel the complex regulatory networks that control the precise composition of CHC profiles in different insect species. boku.ac.at
Comprehensive Environmental Risk Assessment and Remediation Strategies
While this compound is a naturally occurring compound, understanding its environmental fate and potential risks is important, especially if it were to be used in large-scale applications such as pest management. A comprehensive environmental risk assessment (ERA) follows a structured approach. icheme.orgras.ltd.uk
Source-Pathway-Receptor Model: An ERA identifies the potential source of the compound, the pathways it could take through the environment (e.g., soil, water, air), and the receptors (e.g., organisms, ecosystems) it might affect. ras.ltd.uk
Persistence, Bioaccumulation, and Toxicity (PBT) Assessment: A key part of an ERA is to evaluate the intrinsic properties of the substance. europa.eu For this compound, this would involve studying its persistence (how long it remains in the environment), its potential to bioaccumulate in organisms, and its toxicity to non-target species.
Biodegradation and Remediation: Long-chain and branched alkanes can be degraded by various microorganisms, although branching can sometimes slow the process compared to linear alkanes. researchgate.netresearchgate.net Research has identified bacteria, such as certain species of Rhodococcus and Pseudomonas, that are capable of degrading long-chain alkanes, even at low temperatures. asm.org Future research could focus on identifying or engineering microbes specifically for the bioremediation of soils or water contaminated with branched alkanes. The degradation typically proceeds via terminal or subterminal oxidation pathways. asm.org
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
